2-(2-Oxopyrrolidin-1-yl)benzonitrile
Overview
Description
“2-(2-Oxopyrrolidin-1-yl)benzonitrile” is an organic compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . The compound is also known as OPBN.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14/h1-2,4-5H,3,6-7H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Selective Androgen Receptor Modulators (SARMs)
A derivative, 4-(5-oxopyrrolidine-1-yl)benzonitrile, has been explored for its potential as a selective androgen receptor modulator (SARM). SARMs exhibit anabolic effects on muscles and the central nervous system (CNS) while having neutral effects on the prostate. Modifications to the 5-oxopyrrolidine ring have resulted in compounds with strong androgen receptor (AR) binding affinity, improved metabolic stabilities, and ideal SARM profiles in various assays, showing promise for clinical applications (Aikawa et al., 2017).
Antiepileptic Agent Development
Another derivative, perampanel, has been identified as a novel, orally active, noncompetitive AMPA-receptor antagonist with significant antiseizure activity in rodent models of epilepsy. This compound is in development for the treatment of refractory partial-onset seizures, highlighting its potential in the pharmaceutical industry for neurological disorders (Hanada et al., 2011).
Material Science and Catalysis
In material science, derivatives have been used in synthesizing metal(II) complexes that act as electrocatalysts for the hydrogen evolution reaction (HER) from water, demonstrating the compound's versatility in developing sustainable energy solutions (Gao et al., 2014).
Anticancer Research
Compounds derived from 2-(2-Oxopyrrolidin-1-yl)benzonitrile have shown potential anticancer activity against U937 human monocytic cells. The ligand constructs and their cobalt(II) complexes were established through various spectroscopic and structural methods, highlighting their role in the development of new therapeutic agents (Bera et al., 2021).
properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHOSOKCMDOIKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312889 | |
Record name | 2-(2-oxopyrrolidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16240-73-6 | |
Record name | NSC263844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-oxopyrrolidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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